molecular formula C37H45F7N10O10 B1599397 尼美替肽二三氟甲磺酸盐 CAS No. 204992-09-6

尼美替肽二三氟甲磺酸盐

货号 B1599397
CAS 编号: 204992-09-6
分子量: 922.8 g/mol
InChI 键: QXCFOJXOLMOPRK-QOXNQHIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nemifitide ditriflutate, also known as INN-00835, is a novel antidepressant drug with a pentapeptide structure . It is similar to that of melanocyte-inhibiting factor (MIF-1) and has the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2 . It is under development by Tetragenex (previously Innapharma, Inc.) for the treatment of major depressive disorder .


Molecular Structure Analysis

The molecular formula of Nemifitide ditriflutate is C37H45F7N10O10 . Its exact mass is 922.32 and its molecular weight is 922.820 . The elemental analysis shows that it contains Carbon (48.16%), Hydrogen (4.92%), Fluorine (14.41%), Nitrogen (15.18%), and Oxygen (17.34%) .


Physical And Chemical Properties Analysis

Nemifitide ditriflutate is a solid powder . Its solubility in water is 100 mg/mL . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .

科学研究应用

抗抑郁药疗效

尼美替肽二三氟甲磺酸盐是一种新型五肽,已显示出作为抗抑郁药的潜力。一项研究证明了其在治疗重度抑郁症 (MDD) 中的有效性,45 mg/d 剂量显示出比安慰剂明显优越 (Montgomery 等人,2006)。其他研究将尼美替肽描述为一种在 III 期临床试验中用于其抗抑郁特性的合成肽,证实了其抗抑郁活性和安全性 (朱益申,2004)

药代动力学和临床试验

一项 I 期临床研究为尼美替肽作为抗抑郁药的开发提供了安全性和药代动力学数据。它涉及皮下注射的单剂量和多剂量,显示受试者快速吸收和消除 (Feighner 等人,2002)。到 2001 年,尼美替肽用于治疗中度至重度抑郁症的第一个 II 期试验完成,预计 2003 年进行 III 期试验 (Dingemanse,2003)

安全性及给药方式

研究还关注了尼美替肽皮下给药后的安全性和药代动力学。该研究评估了不同给药方法对全身暴露的影响,证实了尼美替肽的安全性和耐受性 (Nicolau 等人,2005)

抑郁症的临床疗效

进一步的研究调查了尼美替肽在抑郁症门诊患者中的临床疗效。一项研究评估了来自两项 II 期临床研究的数据,支持在未来的抑郁症治疗临床试验中探索 18 至 72 mg/d 的剂量范围 (Feighner 等人,2003)

动物模型中的抗抑郁样作用

一项动物研究探讨了尼美替肽在抑郁症的遗传动物模型中的抗抑郁样作用。该研究为尼美替肽作为抗抑郁剂的潜力提供了宝贵的见解,揭示了在不同剂量下的显着作用 (Overstreet 等人,2004)

药物开发中的质量控制

在药物开发领域,建立了一种测量尼美替肽中三氟乙酸水平的方法,确保其制剂的质量控制和一致性 (李秀敏,2011)

未来方向

The results of an extension study support investigating a range of doses of Nemifitide from 18 to 72 mg/d in future clinical trials . Further studies are planned to determine the most effective Nemifitide clinical treatment regimen .

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCFOJXOLMOPRK-QOXNQHIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45F7N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemifitide ditriflutate

CAS RN

204992-09-6
Record name Nemifitide ditriflutate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEMIFITIDE DITRIFLUTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nemifitide ditriflutate
Reactant of Route 2
Nemifitide ditriflutate
Reactant of Route 3
Nemifitide ditriflutate
Reactant of Route 4
Nemifitide ditriflutate
Reactant of Route 5
Nemifitide ditriflutate
Reactant of Route 6
Nemifitide ditriflutate

Citations

For This Compound
7
Citations
NE Mealy, R Castañer, L Martín, M del Fresno… - Drugs of the …, 2002 - access.portico.org
This month s Annual Review is dedicated to updated information on psychopharmacologic drugs. The following table lists 86 drugs under development in this area, some of which have …
Number of citations: 2 access.portico.org
II AP, A Kasei, IIC hydrochloride GlaxoSmithKline… - 2006 - access.portico.org
… Nemifitide Ditriflutate Tetragenex, the former Innapharma, is reportedly continuing the development of nemifitide ditriflutate (INN00835), a novel pentapeptide compound administered …
Number of citations: 2 access.portico.org
A Endostatin - Apoptosis - access.portico.org
… Nebicapone, 231 Nematode anticoagulant protein c2, 303, 359 Nemifitide ditriflutate, 427 Neonatal cardiomyocytes, 681 Nesiritide, 467, 547 Neuropathic pain, 443 Neuroprotection, …
Number of citations: 2 access.portico.org
A racemosus Willd - Aging - access.portico.org
… N-PEP-12, 483 Natalizumab, 49, 193, 569, 665 Natural antibodies, 185 NBI-56418, 411 NC-531, 265 NCX-4016, 411 Nelfinavir mesilate, 331 Nemifitide ditriflutate, 265, 505 …
Number of citations: 2 access.portico.org
MA Moral, A Tomillero - Methods and findings in experimental and …, 2008 - europepmc.org
… , Lenalidomide, Levetiracetam, Licofelone, Lidocaine/prilocaine; mAb 216, MEDI-528, Men ACWY, Meningococcal C-CRM197 vaccine, Methylnaltrexone bromide; Nemifitide ditriflutate, …
Number of citations: 4 europepmc.org
D Fumarate, D Hydrochloride, E Oxalate… - Drugs of the Future, 2002
Number of citations: 0
M Bayes, X Rabasseda… - METHODS …, 2004 - PROUS SCIENCE, SAU-THOMSON …
Number of citations: 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。